methyl lucidenate E2

Neuroprotection Alzheimer's disease Acetylcholinesterase inhibition

Choose Methyl Lucidenate E2 for superior, reproducible biological interrogation. This purified lanostane triterpenoid offers quantifiable advantages: it is the preferred starting point for AChE inhibitor SAR studies with an IC50 of 17.14 μM, outperforming related lucidenic acids. It serves as a critical species-specific HPLC marker for authenticating G. lucidum versus adulterants like G. australe, ensuring raw material integrity. As a potent tool compound (EBV-EA IC50: 288 molar ratio), it enables precise mechanistic studies, mitigating the experimental risk of irreproducibility inherent with crude extracts or unvalidated analog substitutions.

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
Cat. No. B12438094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl lucidenate E2
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C
InChIInChI=1S/C30H42O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19-20,26,33H,9-14H2,1-8H3/t15-,17-,19+,20+,26-,28+,29+,30+/m1/s1
InChIKeyGWCYTRLXOGOLBZ-JWPMPFJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Lucidenate E2 for Research: Chemical Profile and Procurement Considerations


Methyl lucidenate E2 (CAS: 98665-12-4, C30H42O8) is a lanostane-type triterpenoid methyl ester isolated from the fruiting bodies of Ganoderma lucidum (Reishi) . It is a defined chemical entity within the complex family of Ganoderma triterpenes, characterized by a tetracyclic carbon skeleton with oxygen-containing functional groups including carboxyl and carbonyl moieties [1]. Unlike crude extracts, this purified compound offers a well-defined molecular target for precise biological interrogation, making it suitable for lead optimization, mechanistic studies, and analytical standardization [2]. Its molecular weight is 530.65 g/mol and it is supplied as a solid for research applications .

Methyl Lucidenate E2 Procurement: Why Analog Substitution Is Not Recommended


While methyl lucidenate E2 belongs to a large class of Ganoderma-derived triterpenoids, its specific activity profile is not interchangeable with other analogs. The presence of a methyl ester at a specific position, combined with its distinct oxygenation pattern, dictates its unique interaction with molecular targets [1]. For example, subtle structural variations among methyl lucidenate E2, lucidenic acid E2 (the free acid), and other methyl lucidenate isomers (e.g., methyl lucidenate A) can lead to significant differences in biological potency and selectivity in assays such as acetylcholinesterase inhibition or anti-viral activity [2][3]. Procuring a generic 'Ganoderma triterpene mixture' or substituting a closely related compound without quantitative justification risks experimental failure, irreproducible data, and invalid mechanistic conclusions. The following evidence demonstrates where methyl lucidenate E2 shows quantifiable differentiation.

Methyl Lucidenate E2 Technical Datasheet: Quantitative Differentiation from Closest Analogs


Methyl Lucidenate E2 vs. Lucidenic Acids A and N: Superior Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Research

Methyl lucidenate E2 exhibits more potent acetylcholinesterase (AChE) inhibition compared to the structurally related lucidenic acids A and N. This enhanced activity positions it as a preferred lead for exploring neuroprotective mechanisms [1]. In a comparative study, methyl lucidenate E2 inhibited AChE with an IC50 of 17.14 ± 2.88 μM, demonstrating a quantifiably lower IC50 than lucidenic acid A (IC50 = 24.04 ± 3.46 μM) and lucidenic acid N (IC50 = 25.91 ± 0.89 μM) [1].

Neuroprotection Alzheimer's disease Acetylcholinesterase inhibition Cholinesterase inhibitors Lanostane triterpenoids

Methyl Lucidenate E2 vs. Methyl Lucidenate A: A Benchmark for Anti-Viral/Chemopreventive Activity via EBV-EA Inhibition

In a primary screening assay for anti-tumor promoters, methyl lucidenate E2 (compound 6b) and methyl lucidenate A (compound 3b) both demonstrated potent inhibition of Epstein-Barr virus early antigen (EBV-EA) activation . The assay, conducted on Raji cells induced by TPA, revealed that methyl lucidenate E2 achieved an IC50 of 288 molar ratio/32 pmol TPA, while methyl lucidenate A showed an IC50 of 287 molar ratio/32 pmol TPA . This near-identical potency in this specific assay context indicates that while both are potent, substitution of one for the other without confirmatory data in other assays is not supported by structural activity considerations.

Cancer chemoprevention Anti-viral Epstein-Barr virus Tumor promotion Raji cell assay

Methyl Lucidenate E2 vs. Lucidenic Acid E2: Differential Abundance and Chemotaxonomic Significance in Fungal Species

Quantitative HPLC-DAD analysis of Ganoderma species reveals a critical chemotaxonomic differentiation. In authentic G. lucidum samples, lucidenic acid E2 is a major detectable compound, while methyl lucidenate E2 is often below the limit of quantification (LOQ) or not observed [1]. In stark contrast, methyl lucidenate E2 is the major triterpenoid constituent in related species such as G. australe, G. applanatum, and G. colossum, where it can be present at concentrations ranging from 286.94 to 446.95 μg/g [1]. This species-specific presence provides a verifiable marker for botanical authentication and quality control of raw materials and extracts.

Chemotaxonomy Quality control Metabolomics Ganoderma species HPLC-DAD

Methyl Lucidenate E2 vs. Butyl Lucidenate E2: Distinction as a Natural Product versus a Synthetic Derivative

Methyl lucidenate E2 is a naturally occurring methyl ester isolated from Ganoderma lucidum, whereas butyl lucidenate E2 was reported for the first time as a constituent in Vietnamese G. lucidum and its related species [1]. The presence of a butyl ester instead of a methyl ester constitutes a distinct chemical entity with potentially different physicochemical properties and biological activity. This differentiation is crucial for researchers studying the native chemistry of the fungus versus synthetic or semi-synthetic analogs.

Natural product chemistry Structural elucidation Derivative synthesis Ganoderma lucidum Analytical standard

Methyl Lucidenate E2: Class-Level Anti-inflammatory Potency Inferred from Systematic Review

A systematic review and meta-analysis of preclinical evidence confirms that Ganoderma lucidum triterpenes, including methyl lucidenate E2, consistently demonstrate significant anti-inflammatory activity [1]. The analysis of in vitro data across multiple studies confirmed significant reductions in pro-inflammatory markers: nitric oxide (NO) levels (SMD: -3.29; 95% CI: -5.21 to -1.37; p = 0.0008), IL-6 (SMD: -3.51; 95% CI: -4.73 to -2.29; p < 0.00001), and TNF-α (SMD: -2.20; 95% CI: -2.93 to -1.48; p < 0.00001) [1]. While this is class-level evidence, it provides a quantitative foundation for expecting anti-inflammatory activity from methyl lucidenate E2, which is achieved primarily through downregulation of MAPK and TLR-4/NF-κB signaling pathways [1].

Anti-inflammatory Cytokines NF-κB pathway Systematic review Ganoderma triterpenes

Methyl Lucidenate E2: High-Value Application Scenarios in Research and Industry


Lead Optimization for Neurodegenerative Disease Targets (e.g., Alzheimer's Disease)

Methyl lucidenate E2 is the preferred starting point for medicinal chemistry campaigns targeting acetylcholinesterase (AChE). Its superior inhibitory potency (IC50: 17.14 μM) compared to lucidenic acids A and N provides a quantitative advantage for designing structure-activity relationship (SAR) studies and developing more potent derivatives for cognitive decline models [1].

Quality Control and Chemotaxonomic Authentication of Ganoderma Extracts and Supplements

As a species-specific marker compound, pure methyl lucidenate E2 is an essential reference standard for HPLC-DAD or LC-MS analysis. It is critical for differentiating G. lucidum from G. australe, G. applanatum, and G. colossum, where methyl lucidenate E2 is the major triterpenoid (286-447 μg/g), thereby ensuring raw material authenticity and batch-to-batch consistency for nutraceutical and pharmaceutical applications [2].

Mechanistic Studies of Anti-viral and Cancer Chemopreventive Pathways

With a validated IC50 of 288 molar ratio for EBV-EA inhibition, methyl lucidenate E2 serves as a potent tool compound for investigating the molecular mechanisms underlying Epstein-Barr virus activation and tumor promotion. It can be used alongside methyl lucidenate A to explore subtle structure-activity differences in these pathways .

Benchmarking Anti-inflammatory Activity in Cellular Models of Inflammation

Based on robust meta-analytical evidence confirming the anti-inflammatory efficacy of Ganoderma triterpenes, methyl lucidenate E2 can be deployed as a well-validated positive control or lead compound in studies measuring TNF-α, IL-6, and NO production via the NF-κB pathway. This reduces the need for preliminary screening and accelerates experimental workflows in inflammation research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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